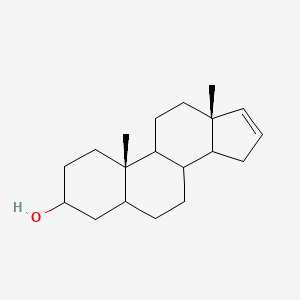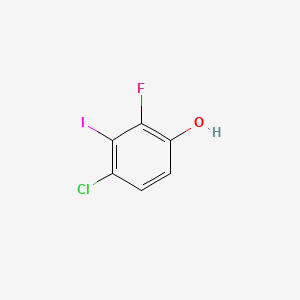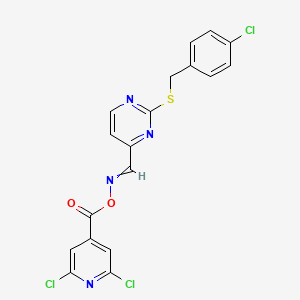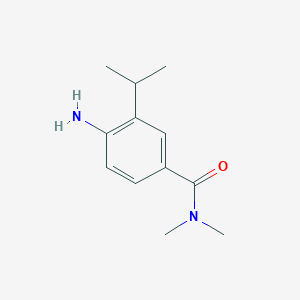
4-Iodonaphthalene-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodonaphthalene-2-acetic acid is an organic compound with the molecular formula C12H9IO2 It is a derivative of naphthalene, where an iodine atom is substituted at the 4-position and an acetic acid group is attached at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodonaphthalene-2-acetic acid typically involves the iodination of naphthalene derivatives followed by acetic acid substitution. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the naphthalene ring. The subsequent introduction of the acetic acid group can be achieved through various organic reactions, such as Friedel-Crafts acylation or other carboxylation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodonaphthalene-2-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce the carboxylic acid group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the iodine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
4-Iodonaphthalene-2-acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-iodonaphthalene-2-acetic acid involves its interaction with molecular targets through its functional groups. The iodine atom and acetic acid group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
2-Iodonaphthalene: Similar structure but with the iodine atom at the 2-position.
Naphthalene-2-acetic acid: Lacks the iodine atom, only has the acetic acid group.
4-Bromonaphthalene-2-acetic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 4-Iodonaphthalene-2-acetic acid is unique due to the presence of both the iodine atom and the acetic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C12H9IO2 |
|---|---|
Molekulargewicht |
312.10 g/mol |
IUPAC-Name |
2-(4-iodonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9IO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
InChI-Schlüssel |
DJBPQCMPIOIAHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)
![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)




